molecular formula C7H15NO B045352 (R)-3-tert-Butylamino-1,2-epoxypropane CAS No. 98048-85-2

(R)-3-tert-Butylamino-1,2-epoxypropane

Cat. No. B045352
CAS RN: 98048-85-2
M. Wt: 129.2 g/mol
InChI Key: PZMYHLFQJXHHLD-ZCFIWIBFSA-N
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Description

“®-3-tert-Butylamino-1,2-epoxypropane” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 g/mol .


Molecular Structure Analysis

The molecular structure of “®-3-tert-Butylamino-1,2-epoxypropane” is based on its molecular formula, C7H15NO . Detailed structural analysis would require more specific information such as spectroscopic data.


Chemical Reactions Analysis

Specific chemical reactions involving “®-3-tert-Butylamino-1,2-epoxypropane” are not provided in the sources I found . It’s likely that this compound participates in various reactions, given its epoxy and amino functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-tert-Butylamino-1,2-epoxypropane” such as melting point, boiling point, and density are not provided in the sources I found . More detailed information would require specific experimental data.

Safety And Hazards

Safety and hazard information for “®-3-tert-Butylamino-1,2-epoxypropane” is not provided in the sources I found . It’s important to handle all chemical compounds with appropriate safety precautions.

Future Directions

The future directions for the use of “®-3-tert-Butylamino-1,2-epoxypropane” are not specified in the sources I found . Given its use as a building block in chemical synthesis, it likely has potential for various applications in chemical research and industry.

properties

IUPAC Name

2-methyl-N-[[(2R)-oxiran-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMYHLFQJXHHLD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-tert-Butylamino-1,2-epoxypropane

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